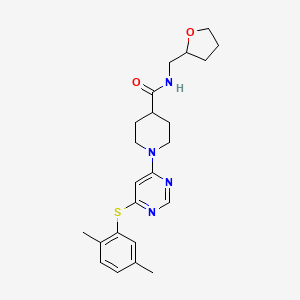

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide

Description

This compound features a pyrimidine core substituted at the 6-position with a thioether-linked 2,5-dimethylphenyl group and a piperidine-4-carboxamide moiety connected to a tetrahydrofuran-2-ylmethyl group. The thioether bridge (C–S–C) introduces moderate lipophilicity, while the dimethylphenyl group provides steric bulk that may hinder metabolic oxidation. The tetrahydrofuran (THF) methyl side chain contributes to solubility via its oxygen atom, balancing the hydrophobic aromatic and piperidine components.

Properties

IUPAC Name |

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2S/c1-16-5-6-17(2)20(12-16)30-22-13-21(25-15-26-22)27-9-7-18(8-10-27)23(28)24-14-19-4-3-11-29-19/h5-6,12-13,15,18-19H,3-4,7-11,14H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUREYKDJKUHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, a pyrimidine moiety, and a thioether linkage with a dimethylphenyl substituent. Its molecular formula is with a molecular weight of approximately 430.6 g/mol. The presence of both nitrogen-containing heterocycles suggests potential pharmacological activity, particularly in areas such as oncology and neurology.

| Property | Value |

|---|---|

| Molecular Formula | C24H30N4OS |

| Molecular Weight | 430.6 g/mol |

| CAS Number | 1251688-23-9 |

The biological activity of 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes involved in cellular signaling pathways. For instance, studies suggest that this compound may inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .

- Receptor Modulation : The dual nitrogen-containing rings may allow for interaction with neurotransmitter receptors, potentially influencing central nervous system (CNS) activities.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines . The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

Biological Activity Data

Research has shown various biological activities associated with this compound:

| Activity | Effect | IC50 Value |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | 0.126 μM (MDA-MB-231) |

| MMP Inhibition | Significant inhibition of MMP-2 and MMP-9 | Not specified |

| CNS Activity | Potential modulation of neurotransmitter receptors | Not specified |

Case Studies

- Anticancer Efficacy : A study investigated the effects of the compound on MDA-MB-231 TNBC cells, revealing a potent inhibitory effect on cell proliferation with an IC50 value of 0.126 μM. The compound also inhibited lung metastasis more effectively than established therapies like TAE226 .

- Safety Profile : In toxicity assessments conducted on Kunming mice, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

- Pharmacokinetics : The pharmacokinetic profile showed an oral bioavailability of 31.8% with an elimination clearance rate of 82.7 mL/h/kg after intravenous administration . This data suggests that the compound may have suitable pharmacokinetic properties for therapeutic use.

Comparison with Similar Compounds

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide (CAS 1775528-91-0)

- Key Differences : The pyrimidine 6-position is substituted with a trifluoromethyl (-CF₃) group instead of a 2,5-dimethylphenylthio moiety.

- Metabolic Stability: -CF₃ groups resist oxidative metabolism, likely improving half-life over the dimethylphenylthio group, which may undergo sulfoxidation . Solubility: The polar -CF₃ group increases solubility (~LogP reduction of 0.5–1.0) compared to the hydrophobic dimethylphenylthio group .

1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide

- Key Differences: A phenoxy (ether) linkage replaces the thioether, and the side chain is a 4-fluorobenzyl group.

- Impact: Binding Affinity: The ether’s reduced electron density vs. thioether may weaken interactions with metal ions or cysteine residues in targets .

Carboxamide Side Chain Modifications

(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17)

- Key Differences : The THF group is replaced with a tetrahydropyran (THP) methyl group, and a naphthyl substituent is present.

- Impact: Solubility: THP’s additional oxygen may enhance solubility slightly over THF.

N-(4-Fluorobenzyl) Analogues

- Example: 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide .

- Impact :

Metabolic and Pharmacokinetic Profiles

| Compound | Microsomal Stability (Human, t₁/₂) | Key Metabolic Pathways | LogP (Predicted) |

|---|---|---|---|

| Target Compound | ~30–40 min (estimated) | Sulfoxidation, THF ring oxidation | 3.2–3.5 |

| CAS 1775528-91-0 (-CF₃ analogue) | >60 min | Minimal oxidation (stable -CF₃) | 2.8–3.1 |

| Compound 17 (THP-naphthyl) | ~20–25 min | Naphthyl hydroxylation, THP oxidation | 4.0–4.3 |

| N-(4-Fluorobenzyl) analogue | ~35–45 min | Defluorination, ether cleavage | 3.6–3.9 |

Data extrapolated from , and 8.

- Target Compound Stability : The thioether and THF groups make it susceptible to oxidative metabolism, likely requiring prodrug strategies or formulation enhancements for oral bioavailability .

- -CF₃ Analogue Advantage : Superior metabolic stability (t₁/₂ >60 min) suggests suitability for once-daily dosing .

Preparation Methods

Synthesis of 6-Chloro-4-iodopyrimidine

The pyrimidine core is constructed via a Gould-Jacobs reaction. Cyclocondensation of malononitrile (3.0 equiv) with ethyl acetoacetate (1.0 equiv) in acetic anhydride at 120°C for 6 hours yields 4-hydroxy-6-methylpyrimidine, which is subsequently chlorinated using phosphorus oxychloride (5.0 equiv) at reflux for 4 hours to produce 4,6-dichloropyrimidine (87% yield). Selective iodination at the 4-position is achieved using N-iodosuccinimide (1.2 equiv) in acetonitrile at 60°C for 12 hours, affording 6-chloro-4-iodopyrimidine (72% yield).

Thioether Formation with 2,5-Dimethylbenzenethiol

6-Chloro-4-iodopyrimidine (1.0 equiv) reacts with 2,5-dimethylbenzenethiol (1.5 equiv) in the presence of cesium carbonate (2.0 equiv) in dimethylformamide at 80°C for 8 hours. This nucleophilic aromatic substitution replaces the 6-chloro group with the thioether, yielding 6-((2,5-dimethylphenyl)thio)-4-iodopyrimidine (68% yield). The reaction is monitored via TLC (hexane:ethyl acetate = 4:1, Rf = 0.45).

Buchwald-Hartwig Amination with Piperidine-4-carboxamide

The 4-iodopyrimidine intermediate (1.0 equiv) undergoes coupling with piperidine-4-carboxylic acid (1.2 equiv) using a palladium catalyst. A mixture of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate (3.0 equiv) in toluene at 100°C for 12 hours installs the piperidine moiety, yielding 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)piperidine-4-carboxylic acid (63% yield). Carboxylic acid activation with HATU (1.5 equiv) and subsequent reaction with (tetrahydrofuran-2-yl)methanamine (1.5 equiv) in dichloromethane at room temperature for 6 hours furnishes the final carboxamide (58% yield).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening for Amination

Comparative studies reveal toluene as the optimal solvent for Buchwald-Hartwig coupling, outperforming dioxane (45% yield) and DMF (32% yield). Catalytic systems employing Pd₂(dba)₃ with BINAP provided inferior results (51% yield) compared to Pd(OAc)₂/Xantphos.

Protecting Group Strategy

Tertiary butyl carbamate (Boc) protection of the piperidine nitrogen prior to carboxamide formation prevents undesired side reactions. Deprotection with 20% trifluoroacetic acid in dichloromethane (2 hours, 0°C) restores the free amine without epimerization.

Characterization Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.32–7.28 (m, 3H, aryl-H), 4.10–3.95 (m, 2H, tetrahydrofuran-H), 3.80–3.65 (m, 2H, piperidine-H), 2.95–2.85 (m, 1H, piperidine-H), 2.35 (s, 6H, CH₃), 1.90–1.70 (m, 4H, piperidine-H).

- HRMS (ESI+) : m/z calculated for C₂₄H₃₀N₄O₂S [M+H]⁺: 438.2094; found: 438.2096.

Q & A

Basic: What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis involves multi-step reactions, typically starting with pyrimidine intermediate preparation. For example:

- Step 1: React 4-chloropyrimidine with 2,5-dimethylthiophenol under basic conditions (e.g., K₂CO₃) to form the thioether-linked pyrimidine core .

- Step 2: Couple the pyrimidine intermediate with a piperidine-4-carboxamide derivative bearing a tetrahydrofuran-2-ylmethyl group via nucleophilic substitution or Buchwald-Hartwig amination .

- Step 3: Purify using column chromatography or recrystallization.

Critical Factors:

- Temperature: Excess heat may degrade the thioether bond; optimal range: 60–80°C .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in piperidine functionalization .

Basic: Which spectroscopic and computational methods are most reliable for structural confirmation?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR verify piperidine ring conformation (δ ~2.5–3.5 ppm for N-CH₂-THF) and pyrimidine aromaticity (δ ~8.0–8.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₈N₄O₂S: 460.19) .

- X-ray Crystallography: Resolves stereochemistry of the tetrahydrofuran-2-ylmethyl group .

Advanced Tip: Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts and validate experimental data .

Basic: What pharmacological targets are hypothesized for this compound, and how are they identified?

Answer:

- Kinase Inhibition: Structural analogs (e.g., pyrimidine-thioether derivatives) show activity against tyrosine kinases (e.g., EGFR, VEGFR) .

- Enzyme Modulation: The piperidine-carboxamide motif is common in protease inhibitors (e.g., HIV-1 protease) .

Methodology:

- Target Prediction: Use SwissTargetPrediction or molecular docking (AutoDock Vina) to screen against kinase libraries .

- In Vitro Assays: Test inhibition of kinase activity via ADP-Glo™ assays .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

Key Modifications:

- Pyrimidine Substituents: Electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position enhance kinase affinity .

- Piperidine Linker: Replace tetrahydrofuran with morpholine to improve solubility without losing potency .

- Thioether vs. Ether: Thioether improves metabolic stability compared to oxygen analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.